molecular formula C13H11NO4 B1335052 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 306320-35-4

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No. B1335052
CAS RN: 306320-35-4
M. Wt: 245.23 g/mol
InChI Key: VNDRVBCBOASWAE-UHFFFAOYSA-N
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Description

“1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” is a chemical compound with the empirical formula C13H11NO4 . It has a molecular weight of 245.23 . The SMILES string representation of this compound is OC(=O)C1C(=O)N(CC=C)c2ccccc2C1=O .


Molecular Structure Analysis

The InChI key for this compound is VNDRVBCBOASWAE-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound from various chemical databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented . Sigma-Aldrich, a supplier of the compound, does not provide analytical data for this product .

Scientific Research Applications

Chemical Properties and Reactions

  • The interaction of the methyl ester of 1-allyl-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with molecular bromine does not lead to heterocyclization but results in the addition of bromine to the unsaturated allyl bond. This is in contrast to similar structures which undergo heterocyclization (Ukrainets et al., 2015).

Biological Activity and Potential Applications

  • Hydrochlorides of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized as potentially biologically active compounds. They show promise for developing highly efficient opioid receptor antagonists (Ukrainets et al., 2010).

Synthetic Methods and Derivatives

  • A method for synthesizing protected unnatural amino acids like N-Cbz-d-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the enantioselective addition of vinylzinc reagents to 3,4-dihydroisoquinoline N-oxide (Wang & Seto, 2006).
  • A diastereoselective synthesis method has been developed for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, which involves a sequence of alkylation, ozonolysis, and catalytic hydrogenation (Bunce et al., 2001).

Catalytic Applications

  • Palladium-catalyzed intramolecular cross-coupling reactions between aryl iodides and allyl moieties have been demonstrated, leading to the synthesis of various carbo- and heterocycles, including tetrahydroquinolines (Lautens et al., 2005).

Safety and Hazards

The safety and hazards associated with “1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” are not well-documented . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Biochemical Analysis

Biochemical Properties

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as quinoline oxidoreductase and carboxylesterase, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism. For instance, in cancer cell lines, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, altering their structure and function. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is crucial for DNA replication and repair. Additionally, the compound can activate or inhibit signaling pathways by interacting with key proteins, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and enhancing immune response. At higher doses, toxic or adverse effects have been observed, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This localization is essential for its biological activity, as it allows the compound to interact with its target biomolecules effectively .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often found in the nucleus and mitochondria, where it can exert its effects on DNA and energy production. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its efficacy in modulating cellular processes .

properties

IUPAC Name

2,4-dioxo-1-prop-2-enylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-7-14-9-6-4-3-5-8(9)11(15)10(12(14)16)13(17)18/h2-6,10H,1,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDRVBCBOASWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389144
Record name 1-ALLYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306320-35-4
Record name 1-ALLYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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